4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-nitrobenzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indoline moiety: Starting from an indole derivative, the indoline structure can be formed through reduction reactions.
Furan ring incorporation: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Nitration and chlorination: The benzamide core can be nitrated and chlorinated using standard electrophilic aromatic substitution reactions.
Amide bond formation: The final step involves the formation of the amide bond between the benzamide core and the substituted ethyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and indoline moieties can undergo oxidation reactions under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and indoline rings.
Reduction: Amino derivatives of the benzamide core.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry
In the materials science industry, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-nitrobenzamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-nitrobenzamide might confer unique chemical reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c22-16-8-7-15(12-18(16)25(27)28)21(26)23-13-19(20-6-3-11-29-20)24-10-9-14-4-1-2-5-17(14)24/h1-8,11-12,19H,9-10,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNAHZDEASOGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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